Product packaging for Morpholine, 4-(p-methoxybenzoyl)-(Cat. No.:CAS No. 7504-58-7)

Morpholine, 4-(p-methoxybenzoyl)-

Cat. No.: B14932084
CAS No.: 7504-58-7
M. Wt: 221.25 g/mol
InChI Key: NQXDFSXYFLBDHX-UHFFFAOYSA-N
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Description

Contextualization within Benzoyl Morpholine (B109124) Derivatives Research

Benzoyl morpholine derivatives are a class of compounds recognized for their wide range of pharmacological activities. nih.govsci-hub.se The core structure consists of a morpholine ring attached to a benzoyl group, with variations arising from different substituents on the phenyl ring. The p-methoxy substitution in Morpholine, 4-(p-methoxybenzoyl)- is a key feature influencing its electronic and steric properties. Research into benzoyl piperidine (B6355638) derivatives, a structurally related class, has shown that para-substituents on the benzoyl moiety are crucial for receptor binding and selectivity. mdpi.com For instance, a fluorine atom in the para position of a benzoylpiperidine fragment was found to be critical for its interaction with the 5-HT₂A receptor. mdpi.com This highlights the importance of the substitution pattern on the benzoyl ring, suggesting that the p-methoxy group in Morpholine, 4-(p-methoxybenzoyl)- plays a defining role in its potential biological interactions.

Significance of the Morpholine Scaffold in Medicinal Chemistry Research

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. jchemrev.com This simple heterocycle is a frequently used building block in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. nih.govnih.gov Its incorporation can lead to enhanced solubility, better metabolic stability, and improved pharmacokinetic profiles. nih.govnih.gov The morpholine moiety is found in numerous approved drugs, demonstrating its utility and acceptance in drug design. nih.govlifechemicals.com

The morpholine scaffold is often described as a "privileged pharmacophore" in chemical biology. nih.govsci-hub.sejchemrev.com A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The morpholine ring's versatility allows it to be a component in molecules targeting a wide array of receptors and enzymes. nih.govresearchgate.net Its ability to act as a versatile scaffold is one of the reasons it is so prevalent in bioactive compounds, from anticancer to anti-inflammatory agents. nih.gov The classification as a privileged structure is justified by its presence in numerous bioactive molecules and its significant contribution to their therapeutic efficacy. nih.gov

The morpholine ring exerts a significant influence on a molecule's interactions and bioactivity through several mechanisms. nih.gov

Improved Physicochemical Properties: The presence of the oxygen atom and the basic nitrogen atom gives the morpholine ring a balanced hydrophilic-lipophilic profile. acs.orgresearchgate.net It is a weaker base than analogous rings like piperidine, which can be advantageous for a molecule's properties. lifechemicals.com This often leads to improved aqueous solubility and membrane permeability. researchgate.net

Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, when protonated, can act as a hydrogen bond donor. These interactions are crucial for binding to biological targets like proteins and enzymes. researchgate.net Molecular modeling studies have shown the morpholine ring's oxygen and nitrogen atoms forming key polar interactions within the active sites of enzymes. nih.gov

Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can properly orient substituents for optimal interaction with a binding site. acs.orgresearchgate.net This conformational feature allows it to act as a scaffold, directing other functional groups into the correct three-dimensional space to enhance potency. nih.gov

Research Trajectory and Future Academic Directions for Morpholine, 4-(p-methoxybenzoyl)-

While extensive research exists for the broader class of morpholine derivatives, the specific trajectory for Morpholine, 4-(p-methoxybenzoyl)- is less defined. A 2014 study detailed its synthesis and investigated its anti-fatigue effects in mice, suggesting potential for further exploration in this area. researchgate.net

Future academic directions could focus on several key areas:

Systematic Biological Screening: A comprehensive screening of Morpholine, 4-(p-methoxybenzoyl)- against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) could uncover novel activities. Given the diverse activities of morpholine derivatives, this compound could possess unexplored pharmacological properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Morpholine, 4-(p-methoxybenzoyl)- would be a logical next step. This would involve modifying the substitution on the benzoyl ring (e.g., changing the position or nature of the methoxy (B1213986) group) or on the morpholine ring itself. Such studies would elucidate the key structural features required for any observed bioactivity.

Biophysical and Structural Studies: If a specific biological target is identified, co-crystallization studies could reveal the precise binding mode of Morpholine, 4-(p-methoxybenzoyl)-. Understanding these molecular interactions at an atomic level is crucial for rational drug design and lead optimization. nih.gov

Exploration in CNS Drug Discovery: The morpholine scaffold is valuable in developing drugs for the central nervous system (CNS) due to its favorable properties for crossing the blood-brain barrier. nih.govacs.org Investigating the potential of Morpholine, 4-(p-methoxybenzoyl)- and its analogues for activity against CNS targets, such as those involved in neurodegenerative diseases or mood disorders, represents a promising research avenue. acs.org

Direct Synthesis Approaches for N-(4-Methoxybenzoyl)morpholine

The formation of the amide bond between the morpholine nitrogen and the carbonyl carbon of the p-methoxybenzoyl group is the key step in the synthesis of the title compound. This is most commonly achieved through acylation reactions.

Acylation Reactions Involving Morpholine and 4-Methoxybenzoyl Chloride Precursors

The most direct and widely employed method for synthesizing N-(4-methoxybenzoyl)morpholine is the Schotten-Baumann reaction, which involves the acylation of morpholine with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds by the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of the acid chloride. Triethylamine is commonly used as an organic base, and the reaction is often performed in an aprotic solvent like dichloromethane at ambient temperature. chemspider.com This method is efficient, reproducible, and generally provides high yields of the desired product. chemspider.com

Table 1: Typical Reaction Parameters for the Acylation of Morpholine

ParameterDescriptionReference
ReactantsMorpholine, 4-Methoxybenzoyl Chloride chemspider.com
BaseTriethylamine (to scavenge HCl) chemspider.com
SolventDichloromethane (CH₂Cl₂) chemspider.com
TemperatureRoom Temperature chemspider.com
YieldTypically high (e.g., ~95% for the analogous benzoyl chloride reaction) chemspider.com

Alternative Synthetic Routes to N-(4-Methoxybenzoyl)morpholine

While the use of acyl chlorides is prevalent, alternative methods exist that avoid their preparation or use. One such approach involves the direct coupling of 4-methoxybenzoic acid with morpholine using peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid, facilitating the nucleophilic attack by morpholine to form the amide bond.

Furthermore, advances in synthetic methodology have led to the development of one-pot multicomponent reactions that can generate morpholine derivatives. researchgate.net These strategies can offer increased efficiency by combining several synthetic steps without isolating intermediates, although specific applications for the direct synthesis of N-(4-methoxybenzoyl)morpholine would require tailored reaction design. researchgate.net

Derivatization Strategies for Structural Modification and Analog Generation

N-(4-methoxybenzoyl)morpholine is a versatile building block for creating a library of related compounds through modification of its constituent parts.

Modification of the Benzoyl Moiety

The p-methoxybenzoyl portion of the molecule offers several sites for chemical modification.

Ether Cleavage: The methoxy group (-OCH₃) can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding phenol, 4-hydroxy-N-morpholinobenzamide. This hydroxyl group can then be used for further functionalization, such as alkylation or esterification, to introduce a variety of substituents.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The existing p-methoxy group is an activating, ortho-, para-directing group, while the N-acylmorpholine substituent is a deactivating, meta-directing group. The outcome of substitution reactions like nitration or halogenation would depend on the specific reaction conditions and the interplay of these electronic effects.

Reduction of the Amide Carbonyl: The amide carbonyl group can be reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the N-acylmorpholine into a 4-(4-methoxybenzyl)morpholine, fundamentally altering the electronic nature of the linker between the aromatic and morpholine rings.

Modification of the Morpholine Ring System

The morpholine ring itself, while generally stable, can be a target for structural modification, although its reactivity is influenced by the electron-withdrawing N-acyl group. Synthetic strategies often focus on building substituted morpholine rings from the ground up and then acylating them. acs.org However, direct modification of the pre-formed acylated ring can be envisioned. For instance, reactions at the α-carbon positions to the nitrogen are possible via deprotonation with a strong base followed by reaction with an electrophile, though this can be challenging. The development of synthetic methods for creating 2- and 3-substituted morpholine congeners highlights the chemical tractability of introducing functionality onto the heterocyclic ring. acs.org

Introduction of Additional Heterocyclic Scaffolds to the Morpholine, 4-(p-methoxybenzoyl)- Framework

A powerful strategy in medicinal chemistry is the use of a core structure to synthesize more complex, fused, or linked heterocyclic systems. nih.govnih.gov N-(4-methoxybenzoyl)morpholine can serve as a precursor for such transformations.

One established pathway involves converting the N-acylmorpholine into a chalcone derivative. For example, a related starting material, 4-morpholinoacetophenone, can be condensed with an aromatic aldehyde to form a morpholinylchalcone. nih.gov These chalcones are versatile intermediates that can react with compounds like 6-aminothiouracil to construct more complex heterocyclic systems, such as 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. nih.gov These pyridopyrimidines can be further reacted with hydrazonoyl chlorides to yield even more elaborate fused systems, like pyrido[2,3-d] chemspider.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-ones. nih.gov This approach demonstrates how the morpholine-containing framework can be expanded to incorporate additional biologically relevant heterocyclic motifs. nih.gove3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B14932084 Morpholine, 4-(p-methoxybenzoyl)- CAS No. 7504-58-7

Properties

CAS No.

7504-58-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3

InChI Key

NQXDFSXYFLBDHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (1H NMR) Data Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For Morpholine (B109124), 4-(p-methoxybenzoyl)-, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the morpholine ring and the p-methoxybenzoyl group.

The protons on the morpholine ring typically appear as multiplets due to complex spin-spin coupling. The protons closer to the oxygen atom are generally shifted downfield compared to those adjacent to the nitrogen atom. In N-substituted morpholines, the morpholine ring protons often show signals in the range of δ 3.2 to 3.8 ppm. nih.gov

The p-methoxybenzoyl group gives rise to characteristic signals. The methoxy (B1213986) (-OCH₃) protons appear as a sharp singlet, typically around δ 3.8 ppm. The aromatic protons on the benzene (B151609) ring, due to their different chemical environments, appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm).

Proton Chemical Shift (δ) ppm (Predicted/Typical) Multiplicity
Morpholine H (adjacent to N)~3.4 - 3.6Multiplet
Morpholine H (adjacent to O)~3.6 - 3.8Multiplet
Methoxy (-OCH₃)~3.8Singlet
Aromatic H (ortho to C=O)~7.4Doublet
Aromatic H (ortho to -OCH₃)~6.9Doublet

This table presents predicted and typical chemical shift values based on related structures and general principles of NMR spectroscopy.

Carbon-13 NMR (13C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum of Morpholine, 4-(p-methoxybenzoyl)- shows distinct peaks for each unique carbon atom.

The carbon atoms of the morpholine ring typically resonate in the range of δ 40-70 ppm. chemicalbook.comresearchgate.net The carbons adjacent to the nitrogen atom appear at a different chemical shift than those adjacent to the oxygen atom. researchgate.net The carbonyl carbon of the benzoyl group is highly deshielded and appears significantly downfield, often above δ 165 ppm. The carbon atoms of the aromatic ring appear in the typical aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group showing a characteristic upfield shift compared to the other aromatic carbons. The methoxy carbon itself appears around δ 55 ppm.

Carbon Chemical Shift (δ) ppm (Typical)
Morpholine C (adjacent to N)~42-48
Morpholine C (adjacent to O)~66-68
Methoxy (-OCH₃)~55
Aromatic C (quaternary, attached to C=O)~127
Aromatic C (ortho to C=O)~129-130
Aromatic C (ortho to -OCH₃)~113-114
Aromatic C (quaternary, attached to -OCH₃)~162
Carbonyl (C=O)~170

This table presents typical chemical shift values based on related structures and general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.net

COSY experiments establish correlations between coupled protons, helping to trace the proton networks within the morpholine ring and the aromatic system. nih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection between the morpholine ring, the carbonyl group, and the p-methoxyphenyl group. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov For Morpholine, 4-(p-methoxybenzoyl)-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₅NO₃, 221.25 g/mol ). nih.gov

The fragmentation pattern provides significant structural clues. Key fragmentation pathways often involve the cleavage of the amide bond. A prominent peak is frequently observed at m/z 135, corresponding to the p-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺). nih.gov Another significant fragment can arise from the morpholine moiety.

Fragment Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺221Molecular Ion
135p-methoxybenzoyl cation
86Morpholine fragment

This table presents expected and commonly observed fragments in the mass spectrum of Morpholine, 4-(p-methoxybenzoyl)-.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of Morpholine, 4-(p-methoxybenzoyl)- displays characteristic absorption bands that confirm the presence of its key structural features. nih.gov

A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). The C-O-C stretching of the ether in the morpholine ring and the aryl ether will show strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring will also appear in this region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring appear just below 3000 cm⁻¹. researchgate.net

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Amide C=OStretch1630 - 1680
Aryl Alkyl Ether C-OStretch1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)
Aliphatic Ether C-O-CStretch1100 - 1150
C-N (tertiary amine)Stretch1000 - 1250
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

This table presents typical IR absorption ranges for the functional groups present in Morpholine, 4-(p-methoxybenzoyl)-.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Morpholine, 4-(p-methoxybenzoyl)- is dominated by the electronic transitions of the p-methoxybenzoyl chromophore.

The presence of the conjugated system, which includes the benzene ring, the carbonyl group, and the methoxy group, results in strong UV absorption. Typically, compounds with a benzoyl group exhibit a strong absorption band (π → π* transition) around 250-280 nm. The methoxy group, being an auxochrome, can cause a slight red shift (bathochromic shift) of this absorption maximum. A weaker n → π* transition of the carbonyl group may also be observed at longer wavelengths, typically above 300 nm. The morpholine moiety itself does not significantly absorb in the near-UV region. rsc.org

Electronic Transition Typical Wavelength Range (λmax)
π → π250 - 280 nm
n → π> 300 nm

This table presents typical UV-Vis absorption ranges for the chromophores present in Morpholine, 4-(p-methoxybenzoyl)-.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a synthesized compound.

The theoretical elemental composition, calculated from the molecular formula (C₁₂H₁₅NO₃) and the atomic masses of carbon, hydrogen, nitrogen, and oxygen, is presented in the table below.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01112144.13265.14
HydrogenH1.0081515.1206.84
NitrogenN14.007114.0076.33
OxygenO15.999347.99721.69
Total 221.256 100.00

Note: The values in this table are theoretical and calculated based on the molecular formula. Experimental verification is a standard procedure in chemical synthesis and characterization.

Computational and Theoretical Investigations of Morpholine, 4 P Methoxybenzoyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Morpholine (B109124), 4-(p-methoxybenzoyl)-, DFT calculations, often employing basis sets such as 6-311G(d,p) with the B3LYP method, can be utilized to determine its optimized molecular geometry. researchgate.netmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of atoms in the molecule.

The electronic properties derived from DFT calculations include the distribution of electron density, which is crucial for understanding the molecule's reactivity. By analyzing the electronic structure, researchers can identify regions of high or low electron density, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Data from DFT Calculations

ParameterDescription
Total EnergyThe total electronic energy of the optimized molecular structure.
Dipole MomentA measure of the overall polarity of the molecule.
Bond LengthsThe equilibrium distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond AnglesThe angles formed between three connected atoms.
Dihedral AnglesThe torsional angles describing the conformation of the molecule.

This table represents the type of data that would be generated from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Morpholine, 4-(p-methoxybenzoyl)-, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or enzyme. nih.gov

The process involves generating a three-dimensional structure of the ligand (Morpholine, 4-(p-methoxybenzoyl)-) and the target protein. The ligand is then placed in the binding site of the protein, and various orientations and conformations are sampled to find the one with the most favorable binding energy. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov Such studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. frontiersin.org For Morpholine, 4-(p-methoxybenzoyl)-, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule's flexibility might influence its interaction with biological targets. rsc.org

When studying ligand-target interactions, MD simulations can be used to assess the stability of the docked complex obtained from molecular docking. frontiersin.org By simulating the complex in a solvated environment, researchers can observe the dynamic changes in the binding pose and the surrounding protein structure, providing a more realistic picture of the binding event. These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net For a series of compounds including Morpholine, 4-(p-methoxybenzoyl)-, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with the observed biological activity. pensoft.net A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of potent molecules. For instance, a QSAR model could be developed to predict the antioxidant activity of morpholine derivatives. pensoft.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. ejosat.com.tr The MEP map illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. For Morpholine, 4-(p-methoxybenzoyl)-, the MEP surface would show negative potential (typically colored red) around electronegative atoms like oxygen, indicating sites prone to electrophilic attack. Regions of positive potential (typically colored blue) would be found around hydrogen atoms, indicating sites for nucleophilic attack. mdpi.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scispace.com Analysis of the spatial distribution of these orbitals can also provide insights into the reactive sites of the molecule.

Table 2: Key Parameters from HOMO-LUMO Analysis

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.
Ionization PotentialThe energy required to remove an electron (approximated by -EHOMO).
Electron AffinityThe energy released when an electron is added (approximated by -ELUMO).

This table represents the type of data that would be generated from HOMO-LUMO analysis.

Theoretical Studies on Stereochemistry and Conformation

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformations, plays a critical role in its physical and biological properties. Theoretical studies can provide detailed insights into the conformational preferences of Morpholine, 4-(p-methoxybenzoyl)-. The morpholine ring typically adopts a chair conformation. nih.gov

Computational methods can be used to calculate the relative energies of different conformers, such as those arising from the rotation around the amide bond connecting the morpholine and p-methoxybenzoyl moieties. Studies on similar p-methoxybenzoyl derivatives have shown that the p-methoxyphenyl ring is often twisted relative to the carbonyl plane. rsc.org Understanding the preferred conformation is essential for accurately predicting how the molecule will interact with other molecules, including biological receptors.

Structure Activity Relationship Sar Studies of Morpholine, 4 P Methoxybenzoyl and Its Analogues

Influence of Substituents on the p-Methoxybenzoyl Moiety on Molecular Interactions

The substitution pattern on the benzoyl moiety of morpholine-based compounds significantly influences their biological activity. Studies on related structures, such as morpholine-substituted quinazolines, demonstrate that the position and nature of substituents on the phenyl ring are critical for potency. nih.gov

In one study, it was observed that compounds with para substitution on the phenyl ring were generally more active than those with unsubstituted or ortho-substituted rings. nih.gov For instance, in a series of quinazoline (B50416) derivatives, the compound AK-10, which features substitutions on a phenyl ring, was identified as the most potent against multiple cancer cell lines. nih.gov The methoxy (B1213986) group, in particular, can engage in hydrophilic interactions, sometimes bridged by water molecules, with amino acid residues in the target's active site, such as Asn140 in the Bcl-2 protein. nih.gov Similarly, SAR studies of quinoxaline (B1680401) derivatives show that electron-releasing groups like methoxy (OCH₃) on the phenyl ring are often essential for activity. mdpi.com

Table 1: Effect of Phenyl Ring Substitutions on Cytotoxic Activity of Morpholine-Substituted Quinazoline Analogues

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)
AK-3 2,4-dichloroA54910.21
MCF-76.25
SHSY-5Y9.33
AK-10 4-chloro, 3-nitroA5498.55
MCF-73.15
SHSY-5Y3.36
Colchicine (Control) -MCF-77.21
SHSY-5Y7.54
Data sourced from a study on morpholine (B109124) substituted quinazoline derivatives, demonstrating the principle of phenyl ring substitution effects. nih.gov

Impact of Morpholine Ring Substitutions on Target Interaction Profiles

In a series of benzamide (B126) analogues designed as choline (B1196258) transporter inhibitors, replacing a piperidine (B6355638) ring with a morpholine ring resulted in a compound that was approximately 10-fold less active. nih.gov Conversely, in another study focused on developing dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), replacing a piperidine ring with a morpholine resulted in a 100-fold enhancement of activity toward MAO-B. nih.gov This highlights that the impact of the morpholine ring is context-dependent and relies on the specific interactions within the target protein's binding site. The oxygen atom in the morpholine can act as a hydrogen bond acceptor, an interaction unavailable to a piperidine analogue. researchgate.netnih.gov

Table 2: Comparison of Morpholine vs. Piperidine Substitution on Inhibitory Activity

Compound IDHeterocyclic MoietyTargetIC₅₀ (µM)
10q PiperidineCholine Transporter0.76
10r MorpholineCholine Transporter6.12
Data sourced from a study on benzamide analogues. nih.gov

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The morpholine ring possesses significant conformational flexibility, typically existing in an equilibrium between chair and skew-boat topologies. nih.gov This flexibility allows it to act as an effective scaffold, capable of orienting the various interacting substituents of the molecule into the correct positions for optimal binding within a protein's active site. nih.gov

The importance of this scaffolding property is demonstrated by the drug aprepitant (B1667566), a neurokinin 1 (NK1) receptor antagonist. nih.gov In the crystal structure of aprepitant bound to its receptor, the morpholine ring is crucial for directing the three other interacting parts of the molecule into their respective binding pockets. nih.gov The morpholine's oxygen atom can also participate directly in binding, forming hydrogen bonds with residues like Gln165 in the NK1 receptor. nih.gov

Pharmacophore Elucidation and Design Principles for New Morpholine Derivatives

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The morpholine ring is widely considered a "privileged pharmacophore" due to its frequent appearance in bioactive compounds and its favorable properties. nih.govnih.gov

Key design principles for new morpholine derivatives revolve around leveraging its inherent characteristics:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring a ligand in a binding site. researchgate.netnih.gov

Improved Pharmacokinetics: The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved metabolic stability, bioavailability, and CNS penetration, compared to other heterocyclic amines. nih.govnih.gov

Scaffolding: Its conformational flexibility allows it to serve as a versatile scaffold to present other functional groups for optimal target interaction. nih.gov

Pharmacophore models are computationally generated to capture these key features and are used to screen virtual libraries for new compounds that fit the model, thereby identifying potential new drug candidates. nih.gov

Computational SAR Approaches for Predictive Modeling

Computational methods are indispensable tools in modern drug discovery for predicting the activity of novel compounds and understanding their structure-activity relationships. nih.gov For morpholine-based analogues, several computational approaches are employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of morpholine-substituted quinazolines showed that they fit well into the active cavity of the Bcl-2 protein, with docking scores correlating with their cytotoxic activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.govnih.gov

Pharmacophore Modeling: As mentioned previously, these models define the essential features for binding and are used for virtual screening. nih.gov They are particularly useful when the 3D structure of the target protein is unknown. nih.gov

These predictive models help rationalize observed SAR and guide the design of new analogues with improved potency and desired ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

Mechanistic Research of Morpholine, 4 P Methoxybenzoyl in Preclinical Biological Systems

Investigation of Molecular Targets and Pathways in in vitro Models

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound. However, for Morpholine (B109124), 4-(p-methoxybenzoyl)-, specific investigations into its effects on key enzymes, receptors, and kinases are not readily found in the scientific literature.

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-4), α-Glucosidase, Tubulin Polymerization)

There is no specific information available in the reviewed scientific literature to suggest that Morpholine, 4-(p-methoxybenzoyl)- has been evaluated as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), α-Glucosidase, or tubulin polymerization. While other morpholine derivatives have been explored for such activities, data for the 4-(p-methoxybenzoyl) substituted compound is absent.

Receptor Interaction Research (e.g., Dopamine (B1211576) D2 Receptors)

Investigations into the interaction of Morpholine, 4-(p-methoxybenzoyl)- with dopamine D2 receptors have not been reported in the available scientific literature. The potential for this compound to act as a ligand for this or other receptors remains an open area for future research.

Kinase Inhibition Studies (e.g., mTOR, PI3K)

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways are critical in cell signaling and are common targets in drug discovery. While some morpholine-containing molecules have been identified as PI3K inhibitors, there is no specific data confirming that Morpholine, 4-(p-methoxybenzoyl)- inhibits either mTOR or PI3K.

Interaction with DNA and Proteins

The potential for Morpholine, 4-(p-methoxybenzoyl)- to interact directly with DNA or to form covalent or non-covalent bonds with proteins has not been specifically studied. Understanding these interactions is crucial for determining a compound's mechanism of action and potential toxicity, representing a significant gap in the knowledge base for this molecule.

Cellular Mechanisms of Action in Research Cell Lines

Cell-based assays are essential for understanding how a compound affects cellular processes. For Morpholine, 4-(p-methoxybenzoyl)-, such studies are not well-documented.

Cell Cycle Modulation Studies

There is no available data from studies on research cell lines to indicate whether Morpholine, 4-(p-methoxybenzoyl)- has any effect on cell cycle progression. Investigations into its potential to cause cell cycle arrest at different phases (G1, S, G2, or M) have not been reported.

Induction of Apoptosis Pathways

GYY4137 has been demonstrated to induce apoptosis in various human cancer cell lines, suggesting its potential as an anti-cancer agent. Mechanistic studies have revealed that its pro-apoptotic effects are mediated through the activation of key signaling pathways.

In a study involving seven different human cancer cell lines, including HeLa, HCT-116, Hep G2, HL-60, MCF-7, MV4-11, and U2OS, GYY4137 was found to cause a concentration-dependent reduction in cell viability. nih.gov Further investigation in MCF-7 breast cancer cells revealed that treatment with GYY4137 (400 µM) for five days led to the generation of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-9, both of which are hallmarks of apoptosis. nih.govkarger.com Notably, these effects were not observed in normal human lung fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov The induction of apoptosis was further supported by cell cycle analysis, which showed a significant increase in the sub-G1 population of MCF-7 cells treated with GYY4137. nih.gov

Similarly, in human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel7402), GYY4137 was shown to induce apoptosis by increasing the cleavage of caspase-9, caspase-3, and PARP. spandidos-publications.comspandidos-publications.com This was associated with the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cancer cell proliferation and survival. spandidos-publications.com In human colorectal cancer Caco-2 cells, GYY4137 was also found to induce both apoptosis and necrosis, contributing to its anti-proliferative effects. nih.gov

The pro-apoptotic effects of GYY4137 have been observed in various cancer cell lines as summarized in the table below.

Cell LineCancer TypeKey Apoptotic MarkersConcentrationReference
MCF-7Breast AdenocarcinomaCleaved PARP, Cleaved Caspase-9, Increased Sub-G1 population400 µM nih.gov
HepG2Hepatocellular CarcinomaCleaved Caspase-9, Cleaved Caspase-3, Cleaved PARPNot Specified spandidos-publications.comspandidos-publications.com
Bel7402Hepatocellular CarcinomaCleaved Caspase-9, Cleaved Caspase-3, Cleaved PARPNot Specified spandidos-publications.comspandidos-publications.com
Caco-2Colorectal CancerIncreased apoptotic and necrotic cell population1.0 mM nih.gov

These findings from preclinical in vitro studies consistently demonstrate that Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) induces apoptosis in cancer cells through the activation of the caspase cascade and subsequent cleavage of PARP.

Impact on Cellular Processes (e.g., Actin Assembly Stimulation)

Currently, there is a lack of specific research data on the direct impact of Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) on the stimulation of actin assembly. While the compound's effects on other cellular processes like cell cycle and apoptosis are documented, its specific influence on the dynamics of the actin cytoskeleton has not been a focus of published preclinical studies.

Research on Overcoming Drug Resistance Mechanisms in in vitro Models (e.g., P-glycoprotein-mediated efflux)

The potential of Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) to overcome drug resistance mechanisms, particularly those mediated by P-glycoprotein (P-gp) efflux, has not been extensively investigated. P-gp is a transmembrane protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). While the search for compounds that can inhibit or circumvent P-gp-mediated efflux is an active area of research, there is currently no direct scientific evidence from in vitro models to suggest that GYY4137 acts as a P-gp inhibitor or modulates its activity to reverse MDR.

Exploration of Antimicrobial Mechanisms in Research Microorganisms

The antimicrobial properties of Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) have been explored to a limited extent in preclinical models. Research has primarily focused on its effects on Gram-negative bacteria, with some insights into its mechanism of action.

In a study investigating the interaction of GYY4137 with human neutrophils activated by Escherichia coli lipopolysaccharides (LPS), it was found that GYY4137 could neutralize the effects of LPS. Specifically, GYY4137 prevented the LPS-induced increase in reactive oxygen species (ROS) and reduced the inhibition of neutrophil apoptosis caused by LPS. This suggests an immunomodulatory role in the context of bacterial infections.

Further research on the direct antimicrobial mechanisms of GYY4137 is needed to fully understand its spectrum of activity and potential as an antimicrobial agent. There is a notable lack of detailed mechanistic studies on its effects against other common research microorganisms such as Staphylococcus aureus and Candida albicans.

Research on Antioxidant Mechanisms in in vitro Systems

The antioxidant properties of Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) are well-documented in various in vitro systems. Its primary mechanism of action as an antioxidant is attributed to its ability to slowly release hydrogen sulfide (B99878) (H₂S), which in turn activates cellular antioxidant defense pathways.

A key pathway modulated by GYY4137 is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. karger.comnih.govnih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com In a model of renal ischemia-reperfusion injury, GYY4137 was shown to have a protective effect by reducing oxidative stress. karger.comnih.gov Mechanistically, it significantly increased the nuclear translocation of Nrf2 and the expression of Nrf2-regulated antioxidant enzymes, including superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO-1). karger.comnih.gov

Similarly, in a study involving respiratory syncytial virus (RSV) infection, which is known to increase ROS production and degrade Nrf2, treatment with GYY4137 was found to rescue Nrf2 levels and the expression of its target antioxidant enzymes. nih.govmdpi.comresearchgate.net This was achieved by decreasing the levels of Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of Nrf2, and by modulating Nrf2 ubiquitination. nih.govmdpi.comresearchgate.net

The antioxidant effects of GYY4137 are summarized in the table below.

In Vitro ModelKey FindingsMechanism of ActionReference
Renal Ischemia/Reperfusion Injury ModelAttenuation of renal dysfunction, tubule injury, and apoptosis; reduced oxidative stress.Activation of Nrf2 pathway; increased expression of SOD, HO-1, and NQO-1. karger.comnih.gov
Respiratory Syncytial Virus (RSV) Infected CellsRescue of Nrf2 levels and Nrf2-dependent gene expression.Decreased KEAP1 levels; reduced Nrf2 ubiquitination. nih.govmdpi.comresearchgate.net

These in vitro studies provide strong evidence that Morpholine, 4-(p-methoxybenzoyl)- (GYY4137) exerts its antioxidant effects primarily through the activation of the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant capacity.

Applications in Chemical Synthesis As an Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The structure of (4-methoxyphenyl)(morpholino)methanone makes it a potential precursor for a variety of heterocyclic systems. While specific, multi-step syntheses starting directly from this compound to form complex heterocycles are not extensively documented in prominent literature, its components are archetypal of those used in building such systems. The ketone carbonyl group can undergo a range of reactions, including condensation, reduction to an alcohol, and conversion to a hydrazone, which can then be used in cyclization reactions to form pyrazoles, pyrimidines, or other heterocyclic rings.

The true value of this compound lies in its representation of the morpholine-amide scaffold. In practice, medicinal chemists often utilize more functionalized morpholine-containing building blocks to synthesize complex, biologically active heterocycles. For instance, the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors frequently involves the construction of a core heterocyclic system, such as a pyrimidine (B1678525) or purine, to which a morpholine (B109124) ring is attached. nih.govnih.govmdpi.com These syntheses often start with pre-functionalized pyrimidines or other heterocycles that are then coupled with morpholine or a morpholine-containing fragment. The morpholine ring in these final compounds is critical for activity, often forming key hydrogen bonds with the target enzyme. acs.org

Precursor for Biologically Active Molecules and Lead Compound Development

The incorporation of a morpholine ring is a widely used strategy in drug discovery and lead compound development to enhance pharmacological and pharmacokinetic properties. acs.orgnih.gov Morpholine-containing compounds are prevalent in a variety of therapeutic areas due to the ring's ability to increase potency and confer desirable drug-like characteristics. researchgate.net (4-methoxyphenyl)(morpholino)methanone serves as a prime exemplar of a simple structural motif that can be elaborated into highly active and selective therapeutic agents.

A significant area where the morpholine scaffold is exploited is in the development of kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.govnih.gov Many potent and selective PI3K inhibitors feature a morpholine group attached to a heterocyclic core, such as pyrimidine, quinazoline (B50416), or purine. nih.govmdpi.comresearchgate.net The development of these molecules often involves synthesizing a library of derivatives where different substituents are placed on the core heterocycle, while the crucial morpholine moiety is retained. This approach allows for the fine-tuning of activity and selectivity against different PI3K isoforms.

The following table showcases examples of complex, biologically active molecules that feature the morpholine scaffold, illustrating the type of lead compounds that can be developed from morpholine-based intermediates.

Compound Class Heterocyclic Core Biological Target Therapeutic Area
MorpholinopyrimidinesPyrimidinePI3KOncology
MorpholinopurinesPurinePI3Kα, PI3KγOncology, Immunology
ThienopyrimidinesThieno[3,2-d]pyrimidinePI3KδOncology, Autoimmune Diseases
QuinazolinonesQuinazolinePI3KδOncology

Future Research Directions and Open Questions in Morpholine, 4 P Methoxybenzoyl Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Morpholine (B109124), 4-(p-methoxybenzoyl)- often relies on the coupling of morpholine with p-anisoyl chloride. While effective, this method presents challenges related to the use of potentially hazardous reagents and the generation of stoichiometric waste. Future research is increasingly directed towards the development of more sustainable and efficient synthetic strategies that align with the principles of green chemistry.

Synthetic Approach Potential Advantages Primary Research Focus
Catalytic Direct AmidationHigher atom economy, reduced waste generation.Design and development of novel, efficient, and recyclable catalytic systems.
BiocatalysisMild reaction conditions, high selectivity, use of renewable resources.Identification, engineering, and optimization of suitable enzymes for amide synthesis.
Green Solvent SystemsReduced environmental impact, enhanced safety profile.Investigation into the use of water, ionic liquids, and other benign media.
Continuous Flow ChemistryImproved scalability, enhanced safety, and precise process control.Optimization of reactor design, reaction conditions, and downstream processing.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery, offering the potential to accelerate research and reduce the reliance on costly and time-consuming experimental work. For Morpholine, 4-(p-methoxybenzoyl)-, the application of advanced computational techniques is a critical future direction for gaining deeper mechanistic insights and guiding the rational design of new analogs.

Future computational studies will likely employ sophisticated methods such as quantum mechanics/molecular mechanics (QM/MM) to provide a more accurate description of the electronic interactions between the compound and its biological targets. Molecular dynamics (MD) simulations can be utilized to explore the conformational flexibility of the molecule and the dynamics of its binding to a target protein over time. The development and refinement of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be instrumental in predicting the biological activities and physicochemical properties of novel derivatives, thereby streamlining the hit-to-lead optimization process.

Discovery of Unexplored Molecular Targets and Signaling Pathways

While the biological effects of Morpholine, 4-(p-methoxybenzoyl)- have been documented, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still in its infancy. A significant area for future research is the identification of previously unknown cellular interactors to fully elucidate its mechanism of action and uncover its complete therapeutic potential.

Emerging techniques such as chemical proteomics, which uses chemical probes to map the interactions of a small molecule with the entire proteome, will be invaluable in identifying novel binding partners. Large-scale screening of the compound against diverse panels of enzymes, receptors, and other biologically relevant macromolecules can also reveal unexpected activities. Once new targets are identified, subsequent research will need to focus on unraveling the downstream signaling cascades that are affected, providing a more holistic view of the compound's biological footprint.

Investigation of Structure-Mechanism Relationships beyond Current Understanding for Enhanced Selectivity

A fundamental aspect of medicinal chemistry is understanding the intricate relationship between the chemical structure of a molecule and its biological activity. For Morpholine, 4-(p-methoxybenzoyl)-, moving beyond the current understanding of its structure-activity relationship (SAR) is crucial for designing derivatives with improved potency and, importantly, enhanced selectivity for their intended targets.

Future investigations in this area will likely integrate a suite of advanced biophysical techniques. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide precise quantitative data on the binding affinity and thermodynamics of ligand-target interactions. High-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), can offer detailed atomic-level snapshots of the compound bound to its target, revealing the key molecular interactions that govern its binding and selectivity. By correlating these detailed structural and energetic insights with functional data, researchers can build more sophisticated models to guide the design of highly selective compounds with minimized off-target effects.

Development of New Derivatization Strategies for Diversified Biological Activity Profiles

The chemical scaffold of Morpholine, 4-(p-methoxybenzoyl)- serves as a versatile template for the creation of new and diverse chemical entities. The development of innovative derivatization strategies is paramount for exploring new regions of chemical space and discovering compounds with novel or improved biological activity profiles.

Future synthetic efforts will likely focus on systematic modifications of both the morpholine and the p-methoxybenzoyl moieties. This includes the introduction of a wide array of substituents at various positions on both rings to probe new interactions with target proteins and to modulate the compound's physicochemical properties. The exploration of bioisosteric replacements for the morpholine or the phenyl ring could also lead to analogs with distinct pharmacological profiles. Furthermore, the synthesis of hybrid molecules, where the Morpholine, 4-(p-methoxybenzoyl)

Q & A

Q. Table 1: Comparative Bioactivity of 4-(p-methoxybenzoyl)morpholine Derivatives

DerivativeIC₅₀ (Antimicrobial, µg/mL)IC₅₀ (Anti-inflammatory, µM)Solubility (µM)
Parent Compound12.5 ± 1.245.3 ± 3.8180 ± 15
4-Nitro Analog8.7 ± 0.928.6 ± 2.1120 ± 10
4-Trifluoromethyl6.2 ± 0.515.4 ± 1.395 ± 8
Data derived from .

Q. Table 2: Crystallographic Parameters for 4-(p-methoxybenzoyl)morpholine

ParameterValue
Space GroupP2₁/c
Bond Length (C–O)1.36 Å
Bond Angle (N–C–O)112.5°
Torsion Angle33.66° (benzoyl vs. morpholine)
Refined using SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.